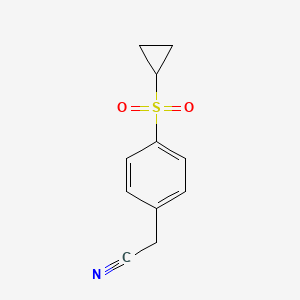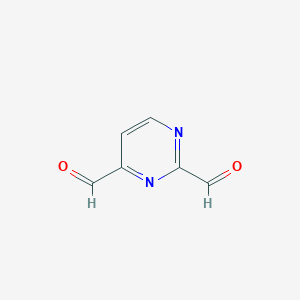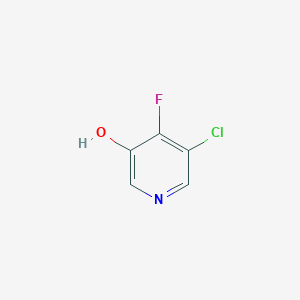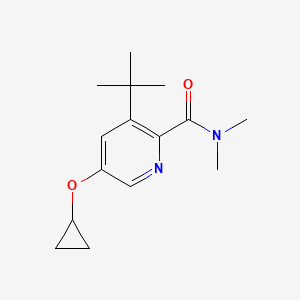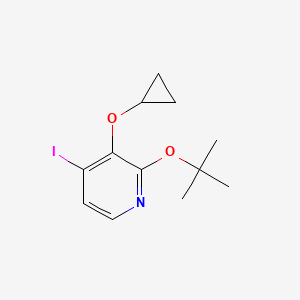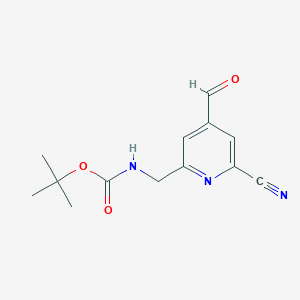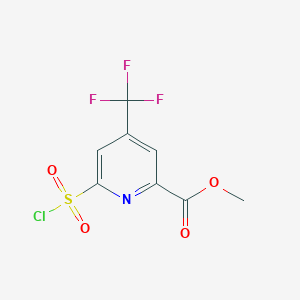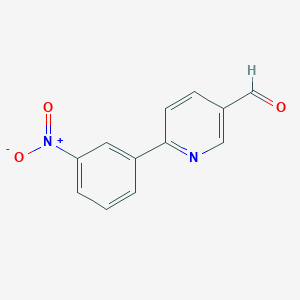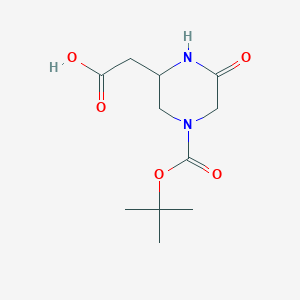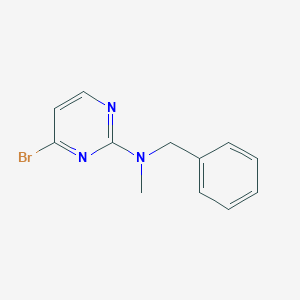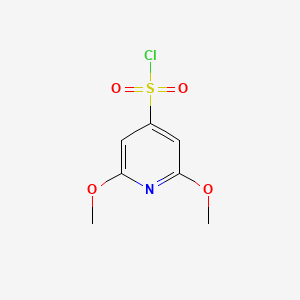
2-Acetyl-6-hydroxyisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-hydroxyisonicotinonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of isonicotinonitrile, characterized by the presence of an acetyl group at the second position and a hydroxyl group at the sixth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-hydroxyisonicotinonitrile typically involves the acetylation of 6-hydroxyisonicotinonitrile. One common method includes the reaction of 6-hydroxyisonicotinonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-6-hydroxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-Acetyl-6-oxoisonicotinonitrile.
Reduction: 2-Acetyl-6-hydroxyisonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetyl-6-hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore for developing new drugs, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-hydroxyisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparaison Avec Des Composés Similaires
6-Hydroxyisonicotinonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylisonicotinonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxyisonicotinonitrile:
Uniqueness: 2-Acetyl-6-hydroxyisonicotinonitrile is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-acetyl-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-5(11)7-2-6(4-9)3-8(12)10-7/h2-3H,1H3,(H,10,12) |
Clé InChI |
STIYRYLPIBFUTP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=O)N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


